Cymbinodin A

Description

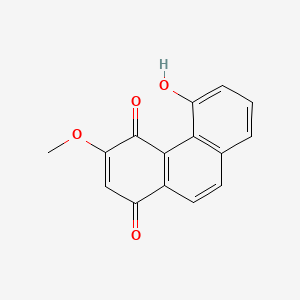

Structure

2D Structure

3D Structure

Properties

CAS No. |

130837-95-5 |

|---|---|

Molecular Formula |

C15H10O4 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

5-hydroxy-3-methoxyphenanthrene-1,4-dione |

InChI |

InChI=1S/C15H10O4/c1-19-12-7-11(17)9-6-5-8-3-2-4-10(16)13(8)14(9)15(12)18/h2-7,16H,1H3 |

InChI Key |

DDEQWQREGNUPCT-UHFFFAOYSA-N |

SMILES |

COC1=CC(=O)C2=C(C1=O)C3=C(C=CC=C3O)C=C2 |

Canonical SMILES |

COC1=CC(=O)C2=C(C1=O)C3=C(C=CC=C3O)C=C2 |

Synonyms |

cymbinodin A |

Origin of Product |

United States |

Natural Occurrence and Isolation

Discovery and Initial Isolation from Cymbidium aloifolium

Cymbinodin A, a phenanthraquinone, was first discovered and isolated from the orchid Cymbidium aloifolium. researchgate.netjapsonline.com This initial identification established the compound as a natural product of the Orchidaceae family. researchgate.net Research attributes the first isolation to a study published in 1990. jetir.orgdntb.gov.ua The structure of this compound was originally established as 5-hydroxy-3-methoxy-1,4-phenanthraquinone. researchgate.net Along with this compound, other compounds such as friedelin (B1674157) and sitosterol (B1666911) were also identified in Cymbidium aloifolium. researchgate.net This orchid is found in regions like Bangladesh, particularly in the Chittagong hill tracts. japsonline.com

Cymbidium aloifolium has a history of use in traditional medicine. The leaves have been used for treating otitis and inflammatory conditions, and the plant is also reported to have emetic and purgative properties. japsonline.com The presence of phenanthrenes like this compound is considered responsible for some of the biological activities of the plant. japsonline.com

| Discovery Details: this compound | |

| Compound | This compound |

| Initial Source | Cymbidium aloifolium researchgate.netknapsackfamily.comknapsackfamily.com |

| Chemical Class | Phenanthraquinone researchgate.netjapsonline.com |

| Year of First Report | 1990 jetir.orgdntb.gov.ua |

| Co-isolated Compounds | Friedelin, Sitosterol researchgate.net |

Isolation from Other Cymbidium Species and Related Genera

Following its initial discovery, this compound has been identified and isolated from other plant species within the Cymbidium genus and other related genera in the Orchidaceae family.

Notably, this compound was isolated from the whole plants of Cymbidium finlaysonianum. researchgate.netchula.ac.th In a study on this species, the molecular structure of this compound was revised based on spectroscopic data. researchgate.net This research also isolated a new dihydrophenanthrene and several other known phenanthrene (B1679779) derivatives and bibenzyls. researchgate.net

The compound has also been found in species outside the Cymbidium genus. Researchers have isolated this compound from the whole plant methanolic extract of Vanda bensonii, another member of the Orchidaceae family. mdpi.com This finding indicates a broader distribution of the compound within this plant family. Furthermore, this compound has been identified in Gastrodia elata, a plant used in traditional Chinese medicine. researchgate.net

The genus Cymbidium itself is a rich source of phenanthrenes and bibenzyls, which are considered characteristic constituents of orchids. researchgate.netjapsonline.com These plants are widely distributed from tropical and subtropical Asia to northern Australia. japsonline.com

| Plant Sources of this compound | Family | Reference |

| Cymbidium aloifolium | Orchidaceae | researchgate.netjapsonline.comknapsackfamily.com |

| Cymbidium finlaysonianum | Orchidaceae | researchgate.netchula.ac.th |

| Vanda bensonii | Orchidaceae | mdpi.com |

| Gastrodia elata | Orchidaceae | researchgate.net |

Extraction and Purification Methodologies for Natural Product Discovery

The isolation of this compound and other natural products from orchids involves a series of extraction and purification techniques designed to separate and identify individual compounds from complex plant matrices.

A common initial step is solvent extraction. cjnmcpu.com Plant material, which can be the whole plant or specific parts like roots and leaves, is typically dried and ground. japsonline.comcjnmcpu.com This material is then subjected to extraction with various solvents, often sequentially with increasing polarity, such as hexane, dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), and methanol (B129727) (MeOH). cjnmcpu.comnih.gov For instance, in one study, dried and ground plant material was sequentially extracted with hexane, DCM, and MeOH using sonication to facilitate the process. cjnmcpu.com Another approach involves using an ethyl acetate extract for further separation. nih.gov

The crude extracts obtained are complex mixtures that require further fractionation and purification. nih.govmdpi.com A widely used technique is column chromatography (CC) . mdpi.comnih.govmdpi.com This method separates compounds based on their differential adsorption to a stationary phase, such as silica (B1680970) gel, while a mobile phase (a solvent or solvent mixture) passes through the column. nih.gov

Vacuum Liquid Chromatography (VLC) is often used for initial fractionation of the crude extract. In this process, the extract is passed through a silica gel column under vacuum, using a gradient of solvents (e.g., hexane-ethyl acetate) to separate the mixture into several less complex fractions. mdpi.commdpi.com

These primary fractions are then subjected to further separation using Column Chromatography (CC) , often with finer silica gel and different solvent systems (e.g., hexane-dichloromethane, hexane-acetone). nih.govmdpi.com

For final purification, additional chromatographic techniques are employed:

Preparative Thin-Layer Chromatography (Prep-TLC) can be used to isolate pure compounds from the semi-purified fractions. nih.gov

Sephadex LH-20 column chromatography is another method used for purification, particularly for separating compounds based on molecular size. mdpi.com

The entire process is monitored using Thin-Layer Chromatography (TLC) to analyze the composition of fractions and identify those containing the target compounds. nih.gov Finally, the structure of the isolated pure compound is elucidated using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). chula.ac.thnih.gov

| Technique | Purpose | Typical Materials/Solvents |

| Solvent Extraction | To obtain a crude extract from plant material. | Hexane, Dichloromethane, Ethyl Acetate, Methanol cjnmcpu.comnih.gov |

| Vacuum Liquid Chromatography (VLC) | Initial fractionation of the crude extract. | Silica gel; Hexane-Ethyl Acetate gradient mdpi.commdpi.com |

| Column Chromatography (CC) | Separation of fractions into purer compounds. | Silica gel; various solvent gradients (e.g., Hexane-Dichloromethane-Methanol) nih.govmdpi.com |

| Preparative Thin-Layer Chromatography (Prep-TLC) | Final purification of small quantities of compounds. | Silica gel plates; specific solvent systems nih.gov |

| Sephadex LH-20 Chromatography | Purification based on molecular size. | Sephadex LH-20; Acetone (B3395972) mdpi.com |

Structural Elucidation and Revisions

Initial Structural Determination and Proposed Molecular Architectures

Cymbinodin A was first isolated from the orchid Cymbidium aloifolium. researchgate.net Initial spectroscopic analysis led to the proposal of a specific phenanthraquinone structure. However, subsequent research involving the isolation of the same compound from another epiphytic orchid, Cymbidium finlaysonianum, prompted a re-examination of its molecular architecture. nih.govresearchgate.net Through detailed spectroscopic data analysis and comparison with published literature, the structure of this compound was revised. nih.govresearchgate.net This revision highlights the importance of rigorous spectroscopic investigation in unambiguously assigning the structure of complex natural molecules. nih.gov

Advanced Spectroscopic Characterization Techniques

The definitive structure of this compound was established through a combination of advanced spectroscopic methods. These techniques provide complementary information that, when pieced together, reveals the complete connectivity and stereochemistry of the molecule. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen framework. For this compound and its analogues, 1D NMR (¹H and ¹³C) and 2D NMR experiments (such as COSY, HMBC, and NOESY) were instrumental. mdpi.comnih.gov The ¹H NMR spectrum provides information on the chemical environment of protons, their multiplicity, and their coupling constants, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. mdpi.comjapsonline.com 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) establish long-range correlations between protons and carbons, helping to piece together the molecular skeleton, while the Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close in space, aiding in the determination of relative stereochemistry. rsc.orgmdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Phenanthrene (B1679779) Skeletons Similar to this compound Note: Data is representative of the phenanthrene class to which this compound belongs, as detailed in studies of related compounds.

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

|---|---|---|

| 1 | ~181.9 | - |

| 2 | ~146.3 | - |

| 3 | ~111.1 | ~5.99 (s) |

| 4 | ~188.0 | - |

| 4a | ~137.3 | - |

| 5 | ~121.0 | ~7.63 (d, 8.8) |

| 6 | ~114.2 | ~6.90 (d, 8.8) |

| 7 | ~156.7 | - |

| 8 | ~100.4 | - |

| 8a | ~133.5 | - |

| 9 | ~20.8 | ~2.71 (br s) |

| 10 | ~20.5 | ~2.71 (br s) |

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement. nih.gov This precision allows for the unambiguous determination of the elemental composition of the molecule. mdpi.comnih.gov For phenanthrene derivatives isolated from Cymbidium species, HR-ESI-MS is routinely used to establish their molecular formulas by comparing the calculated mass with the measured mass. mdpi.comnih.gov

Table 2: Representative HR-ESI-MS Data for a Dihydrophenanthrenequinone

| Technique | Ion | Measured m/z | Calculated m/z | Molecular Formula |

|---|---|---|---|---|

| HR-ESI-MS | [M−H]⁻ | 285.0770 | 285.0763 | C₁₆H₁₄O₅ |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy levels. scitechnol.com The resulting spectrum, particularly the wavelength of maximum absorption (λmax), is characteristic of the compound's chromophore system. msu.edumasterorganicchemistry.com For phenanthrenequinones like this compound, the UV absorptions are indicative of the extended conjugated system of the dihydrophenanthrenequinone nucleus. nih.gov

Table 3: Representative UV-Vis Absorption Data for a Dihydrophenanthrenequinone

| Solvent | λmax (nm) | Associated Structure |

|---|---|---|

| Methanol (B129727) | 255, 330, 491 | Dihydrophenanthrenequinone nucleus |

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. spectroscopyonline.com The FT-IR spectrum of a compound shows absorption bands at specific wavenumbers (cm⁻¹) that correspond to particular bond types and functional groups. In the case of this compound and related compounds, FT-IR spectra typically reveal the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functionalities. mdpi.comnih.gov

Table 4: Representative FT-IR Data for a Dihydrophenanthrenequinone

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| ~3432 | Hydroxyl (O-H) stretching |

| ~2924 | Aromatic C-H stretching |

| ~1733 | Ketone (C=O) stretching |

| ~1638 | Aromatic C=C stretching |

Many natural products are chiral, meaning they are non-superimposable on their mirror images. wikipedia.org Chiroptical techniques like optical rotation and circular dichroism (CD) are essential for determining the absolute configuration of these molecules. wikipedia.org Optical rotation measures the angle to which a compound rotates plane-polarized light. mdc-berlin.de Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, which is particularly useful for determining the stereochemistry of molecules with chromophores. rsc.orgrsc.org In modern natural product chemistry, experimental CD spectra are often compared with computationally calculated ECD (Electronic Circular Dichroism) spectra to confidently assign the absolute configuration of chiral centers. rsc.orgmdc-berlin.dersc.org

Subsequent Structural Revisions and Confirmatory Studies

The initially proposed structure of this compound underwent significant revision following more detailed spectroscopic analysis. Research published in 2020 provided a corrected structure based on a comprehensive re-evaluation of its spectral data. nih.gov This revision was prompted by inconsistencies observed in the original structural assignment when compared with newly isolated samples from the epiphytic orchid Cymbidium finlaysonianum. nih.govtandfonline.com

The pivotal study by Lertnitikul et al. re-examined the compound and proposed a revised structure of 5-hydroxy-2-methoxy-phenanthrene-1,4-dione. tandfonline.com The original structure had incorrectly placed the methoxy (B1213986) group at the C-3 position of the 1,4-quinone ring. tandfonline.com The revision was based on meticulous analysis of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy data, particularly Heteronuclear Multiple Bond Correlation (HMBC) experiments. tandfonline.com

A key piece of evidence for the structural reassignment came from the three-bond HMBC correlations. tandfonline.com For instance, the signal from the proton at position 9 (H-9) showed correlations to the carbon at position 8 (C-8) and the quaternary carbon at position 4b (C-4b). tandfonline.com Similarly, the proton at position 10 (H-10) displayed a correlation to the carbon at position 1 (C-1) and the quaternary carbon at 4a (C-4a). tandfonline.com Crucially, long-range HMBC cross-peaks were observed from the singlet proton signal at δH 6.51 (H-3) to the carbons at C-1 and C-4a. tandfonline.com This pattern of correlations strongly indicated that the methoxy group was located at the C-2 position, not C-3 as originally suggested. tandfonline.com

To overcome ambiguities arising from the overlapping signals of H-9 and H-10 in the NMR spectrum when using chloroform-d (B32938) (CDCl₃) as a solvent, the researchers also recorded the spectrum in acetone-d₆. tandfonline.com In this solvent, the protons at H-9 and H-10 resonated as distinct doublets, allowing for clearer interpretation of the spectroscopic data. tandfonline.com

The table below summarizes the key NMR spectroscopic data that led to the structural revision of this compound.

| Proton/Carbon | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key HMBC Correlations (H→C) |

| H-2 | - | 158.8 | - |

| H-3 | 6.51 (s) | 111.5 | C-1, C-4a |

| H-5 | - | 151.8 | - |

| H-8 | 7.62 (s) | 120.8 | - |

| H-9 | 8.32 (d, J=8.7 Hz) | 131.0 | C-4b, C-8 |

| H-10 | 8.12 (d, J=8.7 Hz) | 128.5 | C-1, C-4a |

| 2-OCH₃ | 3.93 (s) | 56.5 | C-2 |

The following table compares the ¹H-NMR data in different solvents, highlighting the resolution of overlapping signals.

| Proton | Chemical Shift (δH) in CDCl₃ | Chemical Shift (δH) in Acetone-d₆ |

| H-9 | 8.32 (d, J = 8.7 Hz) | 8.35 (d, J = 8.7 Hz) |

| H-10 | 8.12 (d, J = 8.7 Hz) | 8.14 (d, J = 8.7 Hz) |

While total synthesis would provide the ultimate confirmation of the revised structure, the comprehensive spectroscopic evidence presented is robust and has led to the general acceptance of 5-hydroxy-2-methoxy-phenanthrene-1,4-dione as the correct structure for this compound. tandfonline.comresearchgate.net

Chemical Synthesis and Analogues

Synthetic Strategies for Phenanthrenequinones and Dihydrophenanthrenes

The construction of the phenanthrene (B1679779) skeleton is the foundational challenge in the synthesis of compounds like Cymbinodin A. Phenanthrenes and their 9,10-dihydro derivatives are major constituents of orchids from the Cymbidium genus and are biosynthetically related. nih.govresearchgate.netcore.ac.ukresearchgate.net Consequently, a variety of synthetic methods have been developed for these core structures.

Phenanthrenequinones: The most common methods for synthesizing 1,4-phenanthrenequinones involve the photochemical cyclization of stilbenes or Diels-Alder reactions between styrenes and benzoquinones. iastate.edu The photocyclization of stilbene (B7821643) derivatives in the presence of an oxidizing agent can yield hydroquinone (B1673460) dimethyl ethers, which are then oxidized to the final 1,4-phenanthrenequinone. iastate.edu Another established route is the direct oxidation of phenanthrenes using agents like chromic acid. google.comatamanchemicals.com For instance, phenanthrene can be oxidized with chromium trioxide in glacial acetic acid to produce the corresponding ortho-quinone. academie-sciences.fr Alternative approaches have been developed to overcome the often low yields of classical photocyclization. One such method involves the photocyclization of 2,2'-disubstituted biphenyls or related enol derivatives, like those formed from benzoins, which avoids issues with competing cis-trans isomerization. tandfonline.com More recently, visible-light photoredox catalysis using 9,10-phenanthrenequinone (PQ) itself as a photocatalyst has emerged as a mild and efficient tool for various organic transformations, including the synthesis of quinoline (B57606) derivatives via electrocyclization. nih.govacs.org

Dihydrophenanthrenes: The synthesis of the 9,10-dihydrophenanthrene (B48381) framework is also well-established, with methods including ring annulation and both intermolecular and intramolecular cyclization. mdpi.com A palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction has been developed as a novel approach to synthesize 9,10-dihydrophenanthrene and its derivatives. espublisher.comespublisher.com Gold-catalyzed cycloisomerization of readily available biphenyl-embedded trienynes offers a selective route to both phenanthrenes and dihydrophenanthrenes, with the solvent playing a key role in determining the final product. sci-hub.se One-pot multi-component reactions have also proven efficient for generating highly substituted dihydrophenanthrene structures. mdpi.com

Total Synthesis Approaches to this compound and Related Structures

While this compound was first isolated from Cymbidium aloifolium, a comprehensive total synthesis has not been widely reported in scientific literature. researchgate.nettandfonline.com A significant step toward this goal was the recent revision of its molecular structure based on detailed spectroscopic analysis. tandfonline.comnais.net.cnnih.govresearchgate.net This corrected structure is an essential prerequisite for planning any synthetic route.

Although a dedicated synthesis for this compound is not available, the total synthesis of several closely related phenanthrenequinones isolated from orchids provides a roadmap for potential strategies. Compounds like denbinobin (B3416446) and calanquinone A, which share the phenanthrenequinone (B147406) core, have been successfully synthesized. nih.govplos.orgacs.org

For example, the synthesis of phenanthrenequinones often employs a convergent strategy. Key reactions include:

Suzuki or Heck coupling: To form a stilbene or biphenyl (B1667301) intermediate. academie-sciences.fr

Photocyclization: An oxidative photocyclization of the stilbene intermediate is a common method to construct the phenanthrene ring system. academie-sciences.fr

Oxidation: The final step is typically the oxidation of the phenanthrene hydroquinone or a related precursor to the quinone. Reagents like Fremy's salt or chromium trioxide are used for this transformation. acs.org

A synthetic approach to 5,6,7-trimethoxy-1,4-phenanthrenequinone, a structural relative of this compound, utilized an intramolecular Lewis acid-mediated cyclization-dehydration sequence starting from a substituted arylacetaldehyde. iastate.edu This highlights a quinone-based strategy that could potentially be adapted for the synthesis of this compound.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues of natural products are crucial for exploring structure-activity relationships (SAR) and developing new therapeutic agents. mdpi.comacs.org For phenanthrenes, synthetic efforts have focused on creating derivatives with modified substitution patterns to evaluate their cytotoxic effects against cancer cell lines. academie-sciences.frnih.govplos.orgmdpi.com

In one study, a series of phenanthrene-based tylophorine (B1682047) (PBT) analogues were synthesized to investigate how different oxygen-containing functional groups on the phenanthrene ring and modifications to a C-9 side chain affect cytotoxicity. mdpi.com This research found that replacing a methoxy (B1213986) group at the C-3 position with a hydroxyl group significantly increased cytotoxic activity. mdpi.com Another comprehensive study involved the synthesis of 19 phenanthrene analogues, leading to the identification of highly potent cytotoxic agents and the development of a pharmacophore model. nih.govplos.org This model, featuring hydrogen bond acceptors and hydrophobic regions, provides a basis for the rational design of new cytotoxic phenanthrene derivatives. nih.govplos.org

The general synthetic strategies for these analogues often involve:

Preparation of a substituted phenanthrene core: This is typically achieved through multi-step sequences, often involving coupling reactions and cyclizations. academie-sciences.fracs.org

Functional group manipulation: Key functional groups on the phenanthrene skeleton, such as hydroxyls and methoxyls, are interconverted or modified. For example, esterification of hydroxyl groups or demethylation of methoxy groups. nih.govplos.org

Side-chain introduction and modification: For analogues with side chains, these are typically introduced by reacting a suitable phenanthrene intermediate (e.g., a phenanthrene-9-carboxylic acid or a brominated derivative) with various amines or other nucleophiles. acs.org

These approaches allow for the systematic exploration of how different parts of the molecule contribute to its biological activity, paving the way for the development of more potent and selective compounds.

Key Synthetic Intermediates and Reaction Pathways

The construction of the this compound molecule would rely on key synthetic intermediates that allow for the step-wise assembly of the substituted phenanthrenequinone core. Based on established syntheses of related compounds, several key intermediates and reaction pathways can be identified.

Key Intermediates:

Substituted Stilbenes: These are common precursors for the phenanthrene ring, typically formed via palladium-catalyzed coupling reactions like the Heck or Suzuki reaction. The specific substitution pattern on the stilbene dictates the final substitution on the phenanthrene. academie-sciences.fracs.org

Substituted Benzoins: These can be used to form enediol derivatives, which then undergo photocyclization to form the phenanthrene core. This route can be advantageous as it avoids competing isomerization reactions seen with stilbenes. tandfonline.com

Arylacetaldehydes and Aryllithium Reagents: These can be coupled to form a 1,2-diaryl-ethanol intermediate, which, after further steps including cyclization and oxidation, can lead to the phenanthrenequinone structure. iastate.edu

Biphenyl-Embedded Trienynes: These are specialized precursors for gold-catalyzed cycloisomerization reactions, providing a selective pathway to either phenanthrenes or dihydrophenanthrenes. sci-hub.se

Phenanthrene-9-carboxylic acid: This intermediate is valuable for introducing side chains at the C-9 position through standard functional group transformations. acs.org

Key Reaction Pathways:

Oxidative Photocyclization: A cornerstone reaction in phenanthrene synthesis where a stilbene derivative is irradiated with UV light in the presence of an oxidant (like iodine or air) to form the tricyclic system. academie-sciences.frtandfonline.com

Intramolecular Friedel-Crafts Reaction: This can be used to close the central ring of the phenanthrene system, starting from a suitably functionalized biphenyl precursor.

Diels-Alder Cycloaddition: The reaction between a substituted styrene (B11656) (diene) and a benzoquinone (dienophile) can directly form the phenanthrenequinone skeleton, although yields can be variable. iastate.edu

Oxidation of Phenanthrene Hydroquinones: The final step in many phenanthrenequinone syntheses is the oxidation of the corresponding hydroquinone or its diether. Common oxidizing agents include ceric ammonium (B1175870) nitrate (B79036) (CAN), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or simply air/oxygen under specific conditions. iastate.edutandfonline.com

Biosynthesis

Proposed Biosynthetic Pathways of Phenanthrenes in Orchidaceae

The biosynthesis of phenanthrenes in the Orchidaceae family is believed to follow a pathway that begins with the amino acid L-phenylalanine. This proposed pathway involves the integration of the shikimate and polyketide pathways. Through a series of enzymatic reactions, L-phenylalanine is converted into precursor molecules that eventually form the characteristic three-ring structure of phenanthrenes.

The generally accepted biosynthetic route for 9,10-dihydrophenanthrenes in orchids proceeds through the following key intermediates:

m-Coumaric acid

Dihydro-m-coumaric acid

3,3',5-Trihydroxybibenzyl (a dihydrostilbene)

This sequence originates from L-phenylalanine and leads to the formation of the dihydrophenanthrene backbone, which can then be further modified to produce a variety of phenanthrene (B1679779) derivatives, including Cymbinodin A.

Enzymatic Steps and Precursors in this compound

The formation of the bibenzyl core structure is a critical step in the biosynthesis of phenanthrenes. This reaction is catalyzed by the enzyme bibenzyl synthase (BBS) . Bibenzyl synthase utilizes precursors derived from the phenylpropanoid and polyketide pathways to assemble the C6-C2-C6 bibenzyl skeleton.

The key precursors and enzymatic steps are:

Precursors : Dihydro-m-coumaroyl-CoA (derived from L-phenylalanine) and three molecules of malonyl-CoA (from the polyketide pathway) serve as the substrates for bibenzyl synthase.

Enzymatic Step : Bibenzyl synthase catalyzes the condensation of these precursors to form a bibenzyl intermediate, such as 3,3',5-trihydroxybibenzyl.

Following the formation of the bibenzyl intermediate, it is proposed that a series of "tailoring" reactions occur to yield the final structure of this compound. These modifications likely include:

Hydroxylation : The introduction of hydroxyl (-OH) groups at specific positions on the aromatic rings.

Methoxylation : The conversion of hydroxyl groups to methoxy (B1213986) (-OCH3) groups.

Oxidative Cyclization : The formation of the central ring to create the phenanthrene structure.

While bibenzyl synthase has been identified as a key enzyme in the initial steps, the specific enzymes responsible for the subsequent hydroxylation, methoxylation, and cyclization reactions leading to this compound have not yet been characterized. It is hypothesized that enzymes such as cytochrome P450 monooxygenases and O-methyltransferases are involved in these modifications.

| Precursor/Intermediate | Key Enzyme | Product |

| L-Phenylalanine | Various enzymes | Dihydro-m-coumaroyl-CoA |

| Dihydro-m-coumaroyl-CoA + 3x Malonyl-CoA | Bibenzyl Synthase (BBS) | 3,3',5-Trihydroxybibenzyl |

| Bibenzyl Intermediate | Putative Hydroxylases, Methyltransferases, and Oxidases | This compound |

Genetic and Molecular Studies Pertaining to Biosynthetic Enzymes

To date, there is a notable lack of specific genetic and molecular studies focused on the enzymes involved in the biosynthesis of this compound and other phenanthrenes in Cymbidium orchids. While transcriptomic analyses in various orchid species have identified numerous genes related to secondary metabolism, including those for bibenzyl synthase and cytochrome P450s, their direct involvement in phenanthrene biosynthesis has not been experimentally confirmed.

Molecular studies in other orchids, such as Dendrobium, have successfully identified and characterized bibenzyl synthase genes, providing a foundational understanding of the initial steps of the pathway. However, the genes encoding the enzymes for the subsequent modification and cyclization steps that lead to the diverse array of phenanthrenes remain to be discovered. The elucidation of these genetic and enzymatic mechanisms will be crucial for a complete understanding of this compound biosynthesis and for potential biotechnological applications.

In Vitro Biological Activities in Cellular and Biochemical Models

Cytotoxic and Anticancer Activities in Human Cancer Cell Lines

Cymbinodin A has demonstrated notable cytotoxic effects against specific human cancer cell lines in laboratory settings. mdpi.comresearchgate.net These activities are primarily characterized by the inhibition of cancer cell growth and survival. mdpi.comtandfonline.com

Studies have established that this compound can diminish the viability of human cancer cells, with its potency varying between different cell types. mdpi.comnais.net.cn The compound has been evaluated against both non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cell lines, showing significant cytotoxic activity. mdpi.comresearchgate.net

In tests against the human small cell lung cancer (SCLC) cell line NCI-H187, this compound exhibited high cytotoxicity with a half-maximal inhibitory concentration (IC₅₀) value of 3.73 µM. researchgate.nettandfonline.comnais.net.cn This activity was reported to be stronger than the positive control ellipticine (B1684216) (IC₅₀ of 17.09 µM) but weaker than doxorubicin (B1662922) (IC₅₀ of 0.24 µM). mdpi.com

Furthermore, this compound was found to reduce the viability of the human non-small cell lung cancer (NSCLC) cell line NCI-H460, with a calculated IC₅₀ value of 50.82 μM. mdpi.comsciprofiles.com In this model, its potency was less than that of the chemotherapy drug cisplatin (B142131), which had an IC₅₀ of 21.57 μM. mdpi.com At a concentration of 25 μM, this compound began to show significant cytotoxic effects against NCI-H460 cells. mdpi.com

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in different human cancer cell lines as reported in scientific literature.

| Cell Line | Cancer Type | IC₅₀ (µM) | Source(s) |

|---|---|---|---|

| NCI-H187 | Small Cell Lung Cancer (SCLC) | 3.73 | researchgate.net, nais.net.cn, tandfonline.com |

Beyond inhibiting proliferation, this compound has been shown to interfere with other aggressive characteristics of cancer cells, such as migration and the ability to survive without attachment to a surface (anchorage-independent survival). mdpi.com These processes are critical for cancer metastasis. mdpi.com

In a study using the NCI-H460 NSCLC cell line, this compound was found to suppress key metastatic behaviors. mdpi.com Specifically, it affected the survival and growth of these lung cancer cells under anchorage-independent conditions. mdpi.comsciprofiles.com The research noted that while this compound significantly reduced the number of NCI-H460 colonies formed, it did not have a significant effect on the size of these colonies. mdpi.com This suggests a primary impact on the initial survival of cells in an unattached state rather than on the subsequent growth of the colonies that do form. mdpi.com

Table 2: Effects of this compound on NCI-H460 Cell Metastatic Behaviors This table outlines the observed in vitro effects of this compound on the migration and survival capabilities of non-small cell lung cancer cells.

| Activity | Target Cell Line | Observation | Source(s) |

|---|---|---|---|

| Suppression of Migration | NCI-H460 | Demonstrated ability to suppress cell migration. | mdpi.com |

| Anchorage-Independent Survival | NCI-H460 | Reduced the number of cell colonies formed. | mdpi.com |

Anti-inflammatory Properties

The genus Cymbidium, from which this compound is derived, is known to contain phytochemicals with anti-inflammatory properties. jetir.orgresearchgate.net Phenanthrenes as a chemical class are also recognized for possessing anti-inflammatory effects. researchgate.net However, specific data on the direct anti-inflammatory activity of isolated this compound is limited in the available scientific literature.

Pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) are key signaling molecules in the inflammatory process. mdpi.comnih.govthermofisher.com While studies have investigated other compounds isolated from Cymbidium species for their ability to modulate these mediators, specific research detailing the effects of this compound on their release is not extensively reported. researchgate.nettandfonline.comresearchgate.net For instance, a study on compounds from the roots of Cymbidium ensifolium showed that several phenanthrene (B1679779) derivatives, but not this compound, were able to reduce lipopolysaccharide (LPS)-induced NO release and the secretion of TNF-α, IL-6, and MCP-1 in a concentration-dependent manner. researchgate.netresearchgate.net

Microglial cells are the primary immune cells of the central nervous system and are central to neuroinflammation. frontiersin.org Cellular models, such as LPS-activated BV2 microglial cells, are commonly used to screen for anti-inflammatory and anti-neuroinflammatory activity. researchgate.netresearchgate.netrsc.org While the anti-inflammatory properties of several compounds isolated from Cymbidium ensifolium have been assessed in BV2 microglial cells, specific data on the activity of this compound within this model is not detailed in the reviewed scientific literature. researchgate.netresearchgate.netrsc.org

Antioxidant Activity

Many members of the Cymbidium genus are reported to possess antioxidant properties. jetir.orgresearchgate.net The antioxidant capacity of natural compounds is often evaluated using methods like the DPPH (1,1-diphenyl-2-picryl-hydrazyl) radical scavenging assay. tandfonline.commdpi.com While ethyl acetate (B1210297) extracts of Cymbidium pseudobulbs and roots have shown moderate antioxidant activity, and other specific phenanthrenes isolated from the genus have been tested, studies focusing specifically on the antioxidant potential of purified this compound are not widely available in the current body of literature. tandfonline.commdpi.com

Radical Scavenging Assays (e.g., DPPH)

The antioxidant potential of this compound has been evaluated using radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. mdpi.commdpi.com This common method measures the ability of a compound to scavenge stable free radicals. mdpi.commdpi.com Studies on extracts containing this compound have demonstrated antioxidant activity. For instance, ethyl acetate extracts of Cymbidium sp. pseudobulbs and roots, which contain this compound, exhibited moderate antioxidant activity in the DPPH assay. mdpi.com The antioxidant capacity is a key indicator for potential applications in dermo-cosmetics. mdpi.com

Antimicrobial Activities

Antibacterial Effects

This compound has shown potential as an antibacterial agent. Research on extracts from Cymbidium aloifolium, a known source of this compound, has demonstrated antibacterial activity against various bacteria. researchgate.netbotanyjournals.comjapsonline.com For example, methanol (B129727) and acetone (B3395972) extracts from the capsule cover of C. aloifolium showed significant antibacterial activity against E. coli, P. aeruginosa, and S. aureus. researchgate.net While these extracts contain a mixture of compounds, the presence of phenanthrenes like this compound is suggested to contribute to these effects. japsonline.com

Antifungal Effects (e.g., Trichophyton mentagrophytes)

The antifungal properties of compounds from orchids have been a subject of interest. Trichophyton mentagrophytes is a dermatophytic fungus responsible for infections of the skin, hair, and nails in humans and animals. microbe-investigations.com While direct studies on the antifungal activity of isolated this compound against Trichophyton mentagrophytes are not extensively detailed in the provided results, extracts from orchids, which are sources of this compound, have shown antifungal potential against various fungi, including other Trichophyton species. researchgate.net For instance, aqueous extracts of various plants have been shown to inhibit the growth of Trichophyton mentagrophytes. nih.gov Further research is needed to specifically determine the efficacy of pure this compound against this fungus.

Other Biological Activities in Biochemical Assays

Anti-collagenase Properties

This compound has been identified as having anti-collagenase properties. nih.govthieme-connect.com Collagenase is an enzyme that breaks down collagen, and its inhibition is relevant for anti-aging applications in dermo-cosmetics. researchgate.net In a study evaluating compounds from Cymbidium sp., this compound, along with other phenanthrenes and anthraquinones, presented anti-collagenase activity. thieme-connect.com This suggests its potential as a valuable ingredient in skincare formulations aimed at preventing collagen degradation.

Anti-tyrosinase and Anti-elastase Activity

The effects of this compound on tyrosinase and elastase have also been investigated. mdpi.com Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is sought after for skin-lightening products. mdpi.comphcog.com Elastase is involved in the breakdown of elastin, a protein that maintains skin elasticity. researchgate.net While total extracts from Cymbidium sp. showed inhibitory activity against both tyrosinase and elastase, isolated this compound did not exhibit significant activity against elastase. thieme-connect.com However, other compounds isolated from the same extracts, such as gigantol (B150167) and tristin, showed anti-tyrosinase activity. thieme-connect.comresearchgate.net This indicates that while this compound itself may not be a potent inhibitor of these specific enzymes, it is found in extracts that have these properties due to the presence of other active compounds. thieme-connect.com

Spasmolytic Activity

Phenanthrenes, a class of aromatic compounds prevalent in the Orchidaceae family, have been investigated for a range of biological activities, including spasmolytic effects. core.ac.uknih.govacs.org Plants containing these compounds have been utilized in traditional medicine, prompting scientific inquiry into their pharmacological properties. core.ac.uk While this compound is a phenanthraquinone derived from species such as Cymbidium aloifolium, specific in vitro studies detailing its direct spasmolytic activity on cellular or biochemical models are not extensively documented in the reviewed scientific literature. researchgate.netjapsonline.com

However, research on related compounds and extracts from the Orchidaceae family provides context for the potential spasmolytic properties of this chemical class. For instance, an ethanolic extract of Cymbidium iridioides was reported to possess spasmolytic activity. researchgate.netjetir.org Further studies on other orchids have identified specific phenanthrene derivatives responsible for vasorelaxant effects, a related physiological response. An in-depth study on the orchid Brasiliorchis porphyrostele demonstrated that the phenanthrene derivative 9,10-dihydro-2,7-dihydroxy-4,6-dimethoxyphenanthrene possesses vasorelaxant activity by inhibiting CaV1.2 channels in smooth muscle cells. thieme-connect.com Additionally, other phenanthrene derivatives isolated from orchids like Scaphyglottis livida and Maxillaria densa have been noted for their spasmolytic actions. koreascience.kr

These findings collectively suggest that the phenanthrene scaffold is a promising basis for spasmolytic activity, though direct evidence and detailed mechanistic studies for this compound itself remain to be established.

Table 1: Examples of Phenanthrene Derivatives from Orchidaceae with Reported Spasmolytic or Vasorelaxant Activity This table presents data for related phenanthrene compounds to illustrate the activity of the general chemical class, as specific data for this compound is not available in the reviewed literature.

| Compound Name | Source Organism | Observed Effect | Reference |

| 9,10-dihydro-2,7-dihydroxy-4,6-dimethoxyphenanthrene | Brasiliorchis porphyrostele | Vasorelaxant activity | thieme-connect.com |

| 3,7-dihydroxy-2,4-dimethoxyphenanthrene | Scaphyglottis livida | Spasmolytic action | koreascience.kr |

| 2,5-dihydroxy-3,4-dimethoxyphenanthrene | Maxillaria densa | Spasmolytic activity | koreascience.kr |

Antiplatelet Aggregation Effects

The potential for phenanthrene compounds to modulate platelet function is an area of active research. core.ac.uktandfonline.com As a member of this class, this compound is associated with the antiplatelet aggregation effects reported for phenanthrenes in general, which are found in various orchid species. nih.govjapsonline.comresearchgate.net However, specific biochemical studies quantifying the direct effects of purified this compound on platelet aggregation are limited in the available literature.

Research on other phenanthrenes isolated from orchids provides significant insights into this potential activity. A study focusing on phenanthrenes from the orchid Calanthe arisanensis evaluated their effects on platelet aggregation induced by collagen and thrombin. mdpi.com Several of the isolated natural phenanthrenes demonstrated potent inhibitory activity against collagen-induced platelet aggregation, with some compounds showing greater potency than the experimental control. mdpi.com For example, one of the tested phenanthrenes exhibited an IC₅₀ value of 1.8 µg/mL against collagen-induced aggregation. mdpi.com

Furthermore, a study on various aporphine (B1220529) and phenanthrene alkaloids showed that they could inhibit the aggregation of rabbit platelets induced by agents such as arachidonic acid and collagen. nih.gov The mechanism for some of these compounds was linked to the inhibition of thromboxane (B8750289) A₂ formation, a key pathway in platelet activation. nih.gov Conversely, some phenanthrenes isolated from Dendrobium longicornu were found to exhibit only weak anti-platelet aggregation activity. semanticscholar.orgnih.gov These varied findings highlight that antiplatelet efficacy can be highly dependent on the specific structure of the phenanthrene derivative.

While these studies on related compounds are informative, direct experimental data on this compound's specific impact on platelet aggregation pathways and its relative potency are needed for a conclusive assessment.

**Table 2: In Vitro Antiplatelet Aggregation Activity of Various Phenanthrenes from Calanthe arisanensis*** *This table presents data for related phenanthrene compounds to illustrate the activity of the general chemical class, as specific data for this compound is not available in the reviewed literature.

| Compound | Inducer | IC₅₀ (µg/mL) | Reference |

| Phenanthrene 9 | Collagen | 10.7 | mdpi.com |

| Phenanthrene 11 | Collagen | 3.4 | mdpi.com |

| Phenanthrene 12 | Collagen | 8.9 | mdpi.com |

| Phenanthrene 13 | Collagen | 4.0 | mdpi.com |

| Phenanthrene 14 | Collagen | 1.8 | mdpi.com |

| Phenanthrene 15 | Collagen | 2.6 | mdpi.com |

| Phenanthrene 16 | Collagen | 2.4 | mdpi.com |

Mechanisms of Action at the Molecular and Cellular Level

Investigation of Cellular Signaling Pathway Modulation (e.g., NF-κB pathway inhibition)

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Consequently, the inhibition of the NF-κB pathway is a key target for therapeutic intervention.

While direct studies on Cymbinodin A's effect on the NF-κB pathway are limited, research on other phenanthrenequinones isolated from Cymbidium species provides significant insights. For instance, a study on cymensifin F, a compound isolated from the roots of Cymbidium ensifolium, demonstrated a potent anti-inflammatory mechanism involving the NF-κB pathway. nih.govrsc.org In lipopolysaccharide (LPS)-activated BV2 microglial cells, cymensifin F was shown to inhibit the pathway by reducing the phosphorylation of the p65 subunit of NF-κB. nih.govrsc.org This inhibition, in turn, led to a dose-dependent reduction in the secretion of pro-inflammatory mediators controlled by NF-κB, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). nih.govrsc.org

Given that this compound shares the same core phenanthrenequinone (B147406) skeleton with these active compounds, it is plausible that it employs a similar mechanism of action. The modulation of the NF-κB pathway represents a probable component of its observed anti-inflammatory and cytotoxic activities. nih.govtandfonline.com Further investigations focusing specifically on this compound are required to confirm its direct interaction with and inhibition of NF-κB signaling components.

Interactions with Protein Kinases and Cell Survival Systems (e.g., MAPKs, Akt/GSK-3β/Nrf-2 pathways)

Cell survival is orchestrated by a complex network of signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Akt pathways. These cascades regulate fundamental cellular processes, and their dysregulation is a common driver of cancer cell proliferation and resistance to apoptosis.

Molecular docking studies on cymbisamoquinone, a 1,4-phenanthrenequinone structurally related to this compound, have provided a hypothetical mechanism for its cytotoxic action against doxorubicin-resistant breast cancer cells (MCF-7/DOX). japsonline.comresearchgate.netjapsonline.com These computational models suggest that the compound's cytotoxicity may arise from the suppression of cell survival systems mediated by both the MAPK and the Akt/GSK-3β/Nrf-2 signaling pathways. japsonline.comresearchgate.net

MAPK Pathway: The docking results indicated that cymbisamoquinone could interact with key protein kinases in the MAPK pathway, including p38 and JNK, with strong binding affinities. japsonline.com This suggests a potential to disrupt the signaling cascade that promotes cell survival.

Akt/GSK-3β/Nrf-2 Pathway: The Akt pathway is a central node for cell survival signaling. Downstream, it influences Glycogen Synthase Kinase-3β (GSK-3β) and the transcription factor Nrf-2, which controls the expression of antioxidant proteins. embopress.orgmdpi.com The docking studies showed strong interactions between cymbisamoquinone and upstream components of this pathway, particularly Akt and Nrf-2, but weaker interactions with downstream detoxification proteins like HO-1 and NQO-1. japsonline.com This implies that the compound may induce cell death by inhibiting the primary survival signals rather than just the downstream antioxidant response. japsonline.comresearchgate.net

Due to the structural similarity between this compound and cymbisamoquinone, it is hypothesized that this compound may also exert its cytotoxic effects by interacting with and inhibiting these critical protein kinases and cell survival pathways. japsonline.comjapsonline.com However, direct experimental validation of this compound's binding to and modulation of these specific kinases is necessary to confirm this proposed mechanism.

Induction of Apoptosis and Cell Cycle Arrest in In Vitro Models

A primary indicator of a compound's anticancer potential is its ability to induce programmed cell death (apoptosis) and/or halt the cell division cycle in cancer cells. researchgate.netnih.gov In vitro studies have consistently demonstrated the potent cytotoxic activity of this compound against various human cancer cell lines. nih.govresearchgate.net

Research has shown that this compound exhibits significant cytotoxicity against human small cell lung cancer (NCI-H187) and non-small cell lung cancer (NCI-H460) cells. nih.govresearchgate.net While these studies primarily report the half-maximal inhibitory concentration (IC₅₀) values, the observed cytotoxicity strongly implies the activation of cell death mechanisms.

Further evidence comes from studies on related compounds. For example, cymensifin A, a dihydrophenanthrene derivative also from Cymbidium, was found to induce a higher percentage of apoptosis in breast cancer (MCF7) and colon cancer (CaCo2) cells compared to the conventional chemotherapy drug cisplatin (B142131) at the same concentration. researchgate.net The induction of apoptosis is a common mechanism for phenanthrene (B1679779) derivatives and is often the underlying cause of their cytotoxic effects. nih.govresearchgate.net This supports the hypothesis that the cytotoxicity of this compound is likely mediated through the induction of apoptosis and potentially cell cycle arrest, processes that are often linked. researchgate.netnih.gov

Table 1: Reported In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|

| NCI-H187 | Human Small Cell Lung Cancer | 3.73 | researchgate.net |

| NCI-H460 | Non-Small Cell Lung Cancer | 50.82 | nih.gov |

Identification and Validation of Molecular Targets

The process of identifying the specific molecular targets of a bioactive compound is a fundamental step in drug discovery and mechanism-of-action studies. wjbphs.comnih.gov This involves demonstrating a direct physical interaction between the compound and a cellular component, typically a protein, which is responsible for its biological effects. amazon.com

For this compound, the precise molecular targets have not yet been definitively identified and validated through direct biochemical or genetic methods. nih.gov However, the research into its mechanisms of action provides strong indications of probable target classes. The computational docking studies performed on the closely related compound cymbisamoquinone point toward several protein kinases as potential molecular targets. japsonline.comresearchgate.net

Table 2: Potential Molecular Targets for Phenanthrenequinones based on Molecular Docking of Cymbisamoquinone

| Pathway | Potential Target Protein | Predicted Binding Energy (kcal/mol) | Source |

|---|---|---|---|

| MAPKs Pathway | p-38 | -7.17 | japsonline.com |

| JNK | -7.03 | japsonline.com | |

| ERK-2 | -6.18 | japsonline.com | |

| Akt/GSK-3β/Nrf-2 Pathway | Akt | -8.01 | japsonline.com |

| Nrf-2 | -7.18 | japsonline.com | |

| GSK-3β | -6.45 | japsonline.com |

These in silico findings suggest that protein kinases within the MAPK and Akt survival pathways are high-priority candidates for experimental validation as direct targets of this compound. japsonline.comnih.gov Future research employing techniques such as thermal shift assays, affinity chromatography, or genetic methods like RNA interference (RNAi) will be essential to validate these putative targets and to confirm that their inhibition is directly responsible for the apoptotic and anti-proliferative effects of this compound. nih.govnih.gov

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Features Essential for Biological Activity

The biological activity of Cymbinodin A and related compounds is intrinsically linked to specific features of their phenanthrene (B1679779) framework. tandfonline.com The core structure, a 1,4-phenanthrenequinone, is a crucial determinant of its cytotoxic activity. japsonline.com Phenanthrenes, in general, are recognized as the active constituents in many plants used in traditional medicine, exhibiting a wide range of pharmacological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities. core.ac.uknih.gov

Studies comparing various phenanthrenes have shown that the presence of the phenanthrene skeleton contributes significantly to their bioactivity. tandfonline.com For instance, research on phenanthrenequinones and 9,10-dihydrophenanthrenes isolated from Calanthe arisanensis revealed that compounds containing a 1,4-hydroquinone moiety were generally more active. nih.gov this compound, with its phenanthraquinone structure, demonstrated high cytotoxicity against human small cell lung cancer (NCI-H187) cells, showing an IC₅₀ value of 3.73 µM. researchgate.netresearchgate.net This potency underscores the importance of the quinone system integrated into the phenanthrene scaffold for its anticancer effects. The great structural diversity and, consequently, the varied biological activities of phenanthrenes stem from the number and position of their oxygen-containing functional groups, such as hydroxyl and methoxy (B1213986) moieties. core.ac.uk

Comparative Analysis with Structurally Related Phenanthrenes and Analogues

Comparing this compound with structurally similar phenanthrenes and their analogues is essential for a deeper understanding of its SAR. This compound belongs to the phenanthraquinone class, which includes several other cytotoxic compounds. nih.gov Its potent cytotoxicity is notable when evaluated alongside other phenanthrene derivatives isolated from the same source. researchgate.net

This compound is structurally related to other naturally occurring phenanthrenequinones like denbinobin (B3416446), sphenone A, and annoquinone A, all of which exhibit significant cytotoxic activity. nih.gov The primary structural differences among these compounds lie in the substitution patterns on the aromatic rings. For instance, denbinobin lacks a methoxy group at C-6 compared to a related compound, while sphenone A lacks a hydroxyl group at C-5. nih.gov Annoquinone A is even simpler, lacking any substituents at C-5, C-6, and C-7. nih.gov

The table below presents a comparative analysis of this compound and related phenanthrenequinones, highlighting their structural variations and corresponding cytotoxic activities. This comparison reveals that even minor changes in the substitution pattern on the phenanthrenequinone (B147406) core can lead to significant differences in biological potency.

| Compound | Key Structural Differences from this compound | Reported Biological Activity (Example) | Reference |

|---|---|---|---|

| This compound | Baseline Structure | Highest cytotoxicity (IC₅₀ = 3.73 µM vs. NCI-H187) among a group of 11 tested phenanthrenes and bibenzyls. | researchgate.net |

| Calanquinone A | Contains an OH group at C-5 and OCH₃ groups at C-6 and C-7. | Cytotoxic. | nih.gov |

| Denbinobin | Related structure, lacks the OCH₃ group at C-6 compared to other analogues. | Significant cytotoxicity (IC₅₀ = 1.3 µg/mL vs. A549). | nih.gov |

| Sphenone A | Lacks the C-5 OH group compared to other analogues. | Significant cytotoxicity (IC₅₀ = 2.7 µg/mL vs. KB cells). | nih.gov |

| Annoquinone A | Lacks any substituents at C-5, C-6, and C-7. | Significant cytotoxicity (IC₅₀ = 0.16 µg/mL vs. KB cells). | nih.gov |

| Cymbisamoquinone | A phenanthrenequinone with a different substitution pattern. | Exhibited strong and relatively selective activity on MCF-7/DOX cells. | japsonline.com |

Advanced Research Methodologies in Cymbinodin a Studies

Integration of Advanced Analytical Techniques for Compound Characterization

The definitive structural elucidation of Cymbinodin A relies on a combination of advanced spectroscopic and spectrometric techniques. nih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to determine the exact molecular formula of the compound. For instance, this compound has been characterized by an [M+H]⁺ ion at m/z 255.0650, which corresponds to the molecular formula C₁₅H₁₀O₄. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC), provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. nih.govmdpi.com These spectroscopic data are crucial for confirming the phenanthrenequinone (B147406) core structure and the specific placement of substituent groups. researchgate.netjapsonline.com The structural revision of this compound was achieved through careful analysis of its spectroscopic data and comparison with existing literature. researchgate.netresearchgate.net

In some cases, for related phenanthrene (B1679779) compounds isolated from Cymbidium species, X-ray crystallography has been used to establish the absolute configuration and three-dimensional structure, providing unambiguous proof of the molecular architecture. researchgate.net While not explicitly detailed for this compound itself in the provided results, this technique remains a gold standard for the structural analysis of crystalline natural products.

Table 1: Spectroscopic Data for this compound Characterization

| Technique | Observation | Reference |

| HR-ESI-MS | [M+H]⁺ at m/z 255.0650 | nih.gov |

| Molecular Formula | C₁₅H₁₀O₄ | nih.gov |

| ¹H NMR | Provides data on proton environments | nih.gov |

| ¹³C NMR | Provides data on carbon environments | nih.gov |

| 2D NMR | Establishes atomic connectivity | nih.gov |

In Silico Modeling and Molecular Docking for Ligand-Target Interaction Prediction

Computational methods, such as in silico modeling and molecular docking, are increasingly utilized to predict the biological targets of natural products like this compound and to understand the molecular basis of their activity. pnrjournal.commdpi.com These approaches allow researchers to screen large libraries of compounds against known protein targets virtually, saving time and resources. enamine.net

Molecular docking studies simulate the binding of a ligand, such as this compound, to the active site of a target protein. chemrxiv.org By calculating binding energies and analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions), these models can predict the binding affinity and orientation of the compound. mdpi.comnih.gov For example, in silico screening of phytochemicals has been performed to identify potential inhibitors of specific enzymes, a process that could be applied to this compound to explore its mechanism of action against various therapeutic targets. pnrjournal.com Although specific molecular docking studies detailing this compound's interaction with a particular protein target were not found in the search results, this methodology is a standard and powerful tool in modern drug discovery from natural products. mdpi.com

High-Throughput Screening and Cell-Based Assay Development

To evaluate the biological activity of this compound, high-throughput screening (HTS) and various cell-based assays are essential. nih.gov HTS allows for the rapid testing of a compound against a multitude of biological targets or cell lines to identify potential therapeutic effects. nih.gov

Cell-based assays are fundamental in determining the cytotoxic effects of this compound. mdpi.com For instance, its activity has been assessed against several human cancer cell lines, including non-small cell lung cancer (NCI-H460) and small cell lung cancer (NCI-H187). researchgate.netmdpi.com The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric method used to measure cell viability and determine the half-maximal inhibitory concentration (IC₅₀) of the compound. japsonline.commdpi.com Studies have shown that this compound exhibits cytotoxicity against various cancer cells, with IC₅₀ values reported, for example, as 3.73 µM against the NCI-H187 cell line and 50.82 µM against NCI-H460 cells. researchgate.netmdpi.com These assays are crucial for initial efficacy assessment and for comparing the potency of this compound to standard chemotherapeutic drugs like cisplatin (B142131) and doxorubicin (B1662922). mdpi.commdpi.com

Table 2: Cytotoxicity Data for this compound from Cell-Based Assays

| Cell Line | Assay | IC₅₀ Value (µM) | Reference |

| NCI-H187 (Human Small Cell Lung Cancer) | Cytotoxicity Assay | 3.73 | researchgate.netresearchgate.net |

| NCI-H460 (Human Non-Small Cell Lung Cancer) | MTT Assay | 50.82 | mdpi.com |

Future Research Directions and Applications in Chemical Biology

Exploration of Unexplored Biological Activities and Novel Chemical Probes

Initial studies have primarily focused on the cytotoxic properties of Cymbinodin A against various cancer cell lines. mdpi.comresearchgate.net However, the full spectrum of its biological activities remains largely uncharted. Future investigations should aim to screen this compound against a wider array of biological targets. This could include exploring its potential as an antimicrobial, anti-inflammatory, or immunomodulatory agent, activities that have been observed in the crude extracts of plants containing the compound. researchgate.net

Furthermore, the inherent reactivity and structural features of this compound make it an attractive scaffold for the development of novel chemical probes. dntb.gov.uaresearchgate.net Chemical probes are essential tools in chemical biology for the study of biological systems. By modifying the this compound structure, for instance, through the introduction of reporter tags (e.g., fluorophores, biotin) or photoreactive groups, researchers can create powerful tools to identify its cellular binding partners and elucidate its mechanism of action at a molecular level. griffith.edu.au Such probes would be invaluable for target identification and validation studies.

Optimization of Synthetic Routes for Research-Scale Production

Currently, the primary source of this compound is through isolation from its natural plant sources. dokumen.pub This method is often inefficient, yielding low quantities of the compound, which can be a significant bottleneck for extensive biological testing and development. The advancement of research on this compound is therefore contingent on the development of efficient and scalable synthetic routes.

While the total synthesis of phenanthrenequinones has been a subject of interest in organic chemistry, a route specifically optimized for the large-scale production of this compound for research purposes has yet to be established. Future synthetic efforts should focus on creating a concise and high-yielding pathway. This might involve exploring novel catalytic methods, flow chemistry approaches, or the development of a semisynthetic route starting from a more abundant natural precursor. An optimized synthetic strategy would not only ensure a reliable supply of this compound for research but also facilitate the synthesis of analogues for structure-activity relationship (SAR) studies.

Full Elucidation of Biosynthetic Pathways and Potential for Metabolic Engineering

The biosynthesis of this compound is believed to proceed through the shikimic acid pathway, which is responsible for the production of various aromatic compounds in plants. dokumen.pub Phenylalanine and tyrosine are likely precursors, leading to the formation of phenanthrene (B1679779) structures. dokumen.pub However, the specific enzymatic steps and intermediate compounds involved in the conversion of these primary metabolites into this compound have not been fully elucidated.

Future research should focus on identifying and characterizing the enzymes responsible for the key steps in the this compound biosynthetic pathway. This can be achieved through a combination of transcriptomics, proteomics, and metabolomics studies on this compound-producing orchid species. Once the key enzymes are identified, their genes can be cloned and expressed in heterologous systems, such as yeast or E. coli, to confirm their function and to potentially enable the microbial production of this compound. This approach, known as metabolic engineering, could provide a sustainable and scalable alternative to chemical synthesis or extraction from natural sources. ebin.pub

Development of this compound and its Analogues as Tools for Biological Pathway Research

The ability of this compound to induce a biological response, such as cytotoxicity, makes it a valuable tool for dissecting complex biological pathways. researchgate.net By observing the cellular changes that occur upon treatment with this compound, researchers can gain insights into the pathways that are essential for cell survival and proliferation.

To enhance its utility as a research tool, a library of this compound analogues could be synthesized. These analogues would feature systematic modifications to the core structure of this compound. By comparing the biological activities of these analogues, researchers can establish a detailed SAR profile. This information is not only crucial for optimizing the potency and selectivity of the compound but can also be used to develop highly specific molecular probes. For example, an analogue that is significantly less active than this compound could be used as a negative control in experiments to ensure that the observed effects are due to the specific interactions of the parent compound. The development of such a toolkit of related molecules would greatly facilitate the use of this compound in the study of cellular signaling and metabolic pathways. ebin.pub

Investigation of Synergistic Effects with Other Phytochemicals in Research Contexts

Natural extracts from plants contain a complex mixture of phytochemicals that can interact with each other to produce a biological effect that is greater than the sum of the individual components. This phenomenon is known as synergy. botanyjournals.com While this compound has demonstrated bioactivity on its own, it is possible that its effects could be enhanced when used in combination with other phytochemicals. mdpi.comresearchgate.net

Future research should explore the potential synergistic interactions between this compound and other natural products in a research context. This could involve combining this compound with other known bioactive compounds, such as other phenanthrenes, flavonoids, or terpenoids, and evaluating their combined effect on various biological assays. mdpi.com Understanding these synergistic relationships could provide valuable insights into the complex interactions of natural products and could potentially lead to the discovery of novel and more potent combinations of compounds for further investigation.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic techniques used to identify and characterize Cymbinodin A?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are foundational for structural elucidation. For NMR, employ 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) experiments to assign stereochemistry and functional groups. HR-MS confirms molecular formula via exact mass analysis. Cross-validate results with published spectral databases or synthetic analogs .

Q. What are the recommended protocols for isolating this compound from natural sources?

- Methodological Answer : Use a combination of solvent extraction (e.g., ethanol/water) and chromatographic techniques. Fractionate crude extracts via vacuum liquid chromatography (VLC) followed by preparative HPLC with a C18 column. Monitor purity at each stage using TLC and UV-Vis spectroscopy. Adjust solvent polarity gradients based on compound hydrophobicity .

Q. How can researchers validate the purity of this compound samples?

- Methodological Answer : Apply orthogonal analytical methods:

- HPLC-DAD : Ensure a single peak with >95% area under the curve.

- Melting Point Analysis : Compare observed values to literature.

- Specific Rotation : Confirm optical activity matches reported data.

Discrepancies indicate impurities or degradation, necessitating re-isolation .

Advanced Research Questions

Q. How can conflicting reports on this compound’s bioactivity be systematically evaluated?

- Methodological Answer : Conduct a meta-analysis using the following steps:

Data Harmonization : Normalize assay conditions (e.g., cell lines, concentrations) across studies.

Dose-Response Curves : Compare EC50/IC50 values under standardized protocols.

Statistical Rigor : Apply ANOVA or mixed-effects models to account for inter-lab variability.

Contradictions may arise from batch-to-batch variability or assay interference (e.g., solvent toxicity) .

Q. What computational strategies are effective in predicting this compound’s molecular targets?

- Methodological Answer : Combine molecular docking (AutoDock Vina, Schrödinger) with pharmacophore modeling. Validate predictions via:

- Molecular Dynamics Simulations : Assess binding stability over 100+ ns trajectories.

- Inverse Virtual Screening : Cross-reference against databases like ChEMBL or PubChem.

Experimental validation (e.g., SPR binding assays) is critical to confirm in silico findings .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetic properties in vivo?

- Methodological Answer : Use a crossover design in rodent models:

- Dosing Routes : Compare oral, intravenous, and intraperitoneal administration.

- Sampling Intervals : Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

- Analytical Methods : Quantify via LC-MS/MS with a lower limit of detection (LLOD) ≤1 ng/mL.

Include negative controls to account for matrix effects .

Methodological Considerations for Data Integrity

- Reproducibility : Document all protocols in Supplementary Information, including instrument parameters and software versions .

- Contradiction Analysis : Use triangulation (multiple assays/methods) to resolve discrepancies .

- Research Question Formulation : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure academic rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.